REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:17])[CH:4]([NH:7][C:8](=[O:16])[C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([Cl:15])[CH:10]=1)[CH2:5]O.BrC(Cl)(Cl)Cl.C1CCN2C(=NCCC2)CC1>C(Cl)Cl>[CH3:1][O:2][C:3]([C:4]1[N:7]=[C:8]([C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([Cl:15])[CH:10]=2)[O:16][CH:5]=1)=[O:17]
|
Name
|
|
Quantity
|
7.2 g
|
Type
|
reactant
|
Smiles
|
COC(C(CO)NC(C1=CC(=CC=C1)Cl)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
BrC(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
2.79 g
|
Type
|
reactant
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Type
|
CUSTOM
|
Details
|
After stirring at this temperature for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was then stirred at 2-3° C. for 8 h ad
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
then quenched with saturated NaHCO3
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
WASH
|
Details
|
as then washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4 (anhydrous)
|
Type
|
CUSTOM
|
Details
|
Purification
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1N=C(OC1)C1=CC(=CC=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.1 g | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 58.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |